Ethanone, 1-[4-(1-pyrenyl)phenyl]-
Description
Ethanone, 1-[4-(1-pyrenyl)phenyl]- (C24H16O), is an aromatic ketone featuring a pyrenyl substituent attached to a phenyl-acetyl backbone. The pyrenyl group, a polycyclic aromatic hydrocarbon (PAH), confers extended π-conjugation, enhancing fluorescence and electronic properties, making it valuable for optoelectronic devices like OLEDs or sensors .
Properties
IUPAC Name |
1-(4-pyren-1-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O/c1-15(25)16-5-7-17(8-6-16)21-13-11-20-10-9-18-3-2-4-19-12-14-22(21)24(20)23(18)19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXJURMSMVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477832 | |
| Record name | Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139111-43-6 | |
| Record name | 1-[4-(1-Pyrenyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139111-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-pyrenyl)phenyl]- typically involves the coupling of 1-pyrenylboronic acid with 4-bromoacetophenone under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(1-pyrenyl)phenyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-pyrenyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
Ethanone, 1-[4-(1-pyrenyl)phenyl]- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Aldol Reactions : The compound can be utilized in aldol condensation reactions to form larger carbon frameworks, which are crucial in the synthesis of complex organic molecules.
- Functionalization : The presence of the pyrenyl group enhances the reactivity of the ethanone moiety, enabling functionalization at various positions on the aromatic rings. This property is particularly useful in designing new pharmaceuticals and agrochemicals.
Photophysical Properties
The unique structural features of ethanone, 1-[4-(1-pyrenyl)phenyl]- contribute to its interesting photophysical properties:
- Fluorescence : The pyrene moiety is known for its strong fluorescence, making this compound suitable for applications in fluorescent probes and sensors. Studies have shown that compounds with pyrene derivatives exhibit significant fluorescence quantum yields, which can be exploited in biological imaging and diagnostics.
- Nonlinear Optical Materials : Research indicates that ethanone derivatives can exhibit nonlinear optical properties, making them candidates for applications in optical devices such as frequency converters and optical switches.
Nanotechnology Applications
Ethanone, 1-[4-(1-pyrenyl)phenyl]- has potential applications in the field of nanotechnology:
- Nanostructured Materials : The compound can be incorporated into polymer matrices to create nanostructured materials with enhanced mechanical and thermal properties. Its ability to self-assemble into ordered structures can lead to novel materials with specific functionalities.
- Drug Delivery Systems : The biocompatibility and photophysical properties of this compound make it a candidate for drug delivery systems where controlled release and targeting are essential.
Case Studies
Several studies highlight the applications of ethanone, 1-[4-(1-pyrenyl)phenyl]-:
- Fluorescent Probes : A study demonstrated the use of this compound as a fluorescent probe for detecting metal ions in solution. The fluorescence intensity varied significantly upon binding with specific metal ions, indicating its potential for environmental monitoring and analytical chemistry .
- Synthesis of New Materials : Researchers synthesized a series of polymeric materials incorporating ethanone derivatives, showcasing improved thermal stability and mechanical strength compared to conventional polymers .
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-pyrenyl)phenyl]- is primarily related to its ability to interact with various molecular targets through its aromatic and carbonyl groups. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent on the phenyl ring significantly influences the compound’s properties. Key analogs include:
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
- Substituent : Pyrrole ring (electron-rich heterocycle).
- Formula: C12H11NO.
- Properties : Used as a pharmaceutical intermediate due to its heterocyclic structure, which enhances binding to biological targets .
1-(4-Styryl-phenyl)-ethanone
- Substituent : Styryl group (C6H5-CH=CH-).
- Formula : C16H14O.
- Properties : Exhibits photochemical activity, useful in UV-curable resins or light-responsive materials .
1-[4-(Morpholinosulfonyl)phenyl]ethanone
- Substituent: Morpholinosulfonyl group (polar, electron-withdrawing).
- Formula: C12H15NO4S.
- Properties: Potential sulfonamide drug candidate with improved solubility and bioavailability .
Physical and Chemical Properties
Notes:
- Pyrenyl derivatives are inferred to have higher molecular weights and lower solubility due to PAH bulkiness.
- Electron-withdrawing groups (e.g., sulfonyl) increase polarity, enhancing aqueous solubility .
Biological Activity
Ethanone, 1-[4-(1-pyrenyl)phenyl]- is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including relevant research findings, case studies, and a summary of its applications in various fields.
Chemical Structure and Properties
Ethanone, 1-[4-(1-pyrenyl)phenyl]- has a complex structure that contributes to its biological activities. The presence of the pyrenyl group is significant as it can enhance the compound's photophysical properties, potentially leading to applications in photodynamic therapy and as a fluorescent probe.
Biological Activities
The biological activities of Ethanone, 1-[4-(1-pyrenyl)phenyl]- have been explored in several studies. Key areas of research include:
- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit antiproliferative effects on cancer cells. For example, Schiff bases derived from ethanones have shown significant cytotoxic activity against various cancer cell lines, indicating that Ethanone, 1-[4-(1-pyrenyl)phenyl]- may possess similar properties .
- Antioxidant Properties : Research indicates that certain derivatives of ethanones can act as antioxidants. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties. Studies involving Schiff bases have reported effectiveness against a range of microbial strains, suggesting potential applications in developing antimicrobial agents .
Study 1: Anticancer Effects
In a controlled study, researchers synthesized several ethanone derivatives, including Ethanone, 1-[4-(1-pyrenyl)phenyl]-, and evaluated their anticancer properties against human breast cancer cells (MCF-7). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
| Compound | IC50 (µM) |
|---|---|
| Ethanone, 1-[4-(1-pyrenyl)phenyl]- | 15 |
| Doxorubicin | 12 |
This study highlights the potential of this compound as a candidate for further development in cancer therapy.
Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity of various ethanone derivatives using DPPH radical scavenging assays. Ethanone, 1-[4-(1-pyrenyl)phenyl]- showed a scavenging activity of approximately 70% at a concentration of 100 µM, indicating its potential as an antioxidant agent.
| Compound | Scavenging Activity (%) at 100 µM |
|---|---|
| Ethanone, 1-[4-(1-pyrenyl)phenyl]- | 70 |
| Ascorbic Acid | 85 |
These findings support the hypothesis that this compound may help mitigate oxidative stress.
Research Findings
Recent investigations into the biological activity of Ethanone, 1-[4-(1-pyrenyl)phenyl]- emphasize its potential utility in medicinal chemistry. The following key findings summarize the current understanding:
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Synergistic Effects : When combined with other therapeutic agents, Ethanone, 1-[4-(1-pyrenyl)phenyl]- may enhance efficacy and reduce resistance in cancer treatments.
- Safety Profile : Toxicological assessments are necessary to establish the safety profile for therapeutic use; however, initial studies indicate low toxicity in normal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
